2-Methyl-3-heptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244886. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

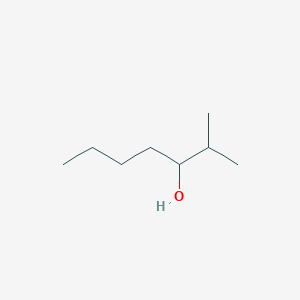

Structure

3D Structure

Properties

IUPAC Name |

2-methylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-6-8(9)7(2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVFLDUEHSIZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031073 | |

| Record name | 2-Methylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18720-62-2 | |

| Record name | 2-Methyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18720-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-heptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-3-heptanol

This in-depth technical guide provides a detailed overview of the core physical properties of 2-Methyl-3-heptanol. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines general experimental methodologies, and presents a logical workflow for property determination.

Core Physical and Chemical Properties

This compound is a branched-chain alcohol with the chemical formula C8H18O[1]. It is also known by synonyms such as 2-Methylheptan-3-ol and n-Butyl isopropyl carbinol[2]. This colorless to pale yellow liquid is utilized as a solvent in various industrial applications and serves as an intermediate in organic synthesis, including the production of plasticizers, surfactants, and lubricants[1].

Quantitative Data Summary

The physical properties of this compound have been compiled from various sources. The table below provides a structured summary of these quantitative data points for easy reference and comparison. It is important to note that minor variations in reported values may exist due to different experimental conditions and measurement techniques.

| Physical Property | Value | Units | References |

| Molecular Weight | 130.23 | g/mol | [1][3] |

| Boiling Point | 167.2 - 172 | °C at 760 mmHg | [2][4][5] |

| Melting Point | -85 | °C | [2][6][5][7] |

| Density | 0.819 - 0.823 | g/cm³ | [2][6][5] |

| Refractive Index | 1.424 - 1.425 | [2][6][5][7] | |

| Flash Point | 57 - 64.2 | °C | [2][4][6][5] |

| Vapor Pressure | 0.567 - 0.6 | mmHg at 25°C | [2][4][5] |

| Solubility in Water | 1594 - 2010 | mg/L at 25°C | [4] |

| logP (o/w) | 2.19 - 2.63 | [2][4] | |

| pKa | ~15.17 | [2][6] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in the readily available literature, this section outlines the standard methodologies that are broadly applicable for such a compound. These descriptions are based on established principles of physical chemistry and are intended to provide a foundational understanding for researchers.

1. Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation .

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure: The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling. The apparatus is assembled, and the liquid is heated. The temperature is recorded when the liquid is boiling, and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point at the measured atmospheric pressure. For more accurate determinations, the pressure should be precisely controlled and measured.

2. Determination of Melting Point:

The melting point is the temperature at which a solid turns into a liquid. For a substance like this compound, which has a very low melting point, a specialized apparatus is required.

-

Apparatus: A cryostat or a low-temperature bath, a sample holder, and a calibrated thermometer or temperature probe.

-

Procedure: The sample is cooled in the low-temperature bath until it solidifies. The bath is then allowed to warm up slowly. The temperature at which the first signs of melting are observed and the temperature at which the last crystal melts are recorded. The range between these two temperatures is the melting range, and the melting point is typically reported as this range.

3. Determination of Density:

Density is the mass per unit volume of a substance. It is commonly measured using a pycnometer or a hydrometer .

-

Apparatus: A pycnometer of a known volume, a balance, and a temperature-controlled water bath.

-

Procedure: The empty pycnometer is weighed. It is then filled with the liquid, and any excess is removed. The filled pycnometer is placed in a temperature-controlled water bath to ensure the liquid is at the desired temperature. The pycnometer is then reweighed. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

4. Determination of Refractive Index:

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is measured using a refractometer .

-

Apparatus: An Abbé refractometer is commonly used.

-

Procedure: A few drops of the liquid are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read directly from the scale. The measurement is temperature-dependent, so the temperature should be controlled and reported.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical compound like this compound. This workflow ensures a comprehensive and standardized approach to data collection and analysis.

Caption: A logical workflow for the determination of physical properties of a chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Methylheptan-3-ol|lookchem [lookchem.com]

- 3. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 18720-62-2 [thegoodscentscompany.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 18720-62-2 [chemicalbook.com]

- 7. This compound [stenutz.eu]

Synthesis of 2-Methyl-3-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-3-heptanol, a branched-chain alcohol with applications as a versatile intermediate in organic synthesis. This document details the core reaction mechanism, provides a detailed experimental protocol for its synthesis via the Grignard reaction, and presents key quantitative data in a structured format.

Reaction Mechanism: Grignard Synthesis

The most common and effective method for the synthesis of this compound is the Grignard reaction. This organometallic reaction involves the nucleophilic attack of a Grignard reagent on an aldehyde. For the synthesis of this compound, two primary pathways are viable, both culminating in the formation of the desired secondary alcohol.

Pathway A involves the reaction of isobutylmagnesium bromide with butanal.

Pathway B involves the reaction of sec-butylmagnesium bromide with isovaleraldehyde.

The general mechanism for the Grignard reaction is a two-step process. The first step is the formation of the Grignard reagent from an alkyl halide and magnesium metal in an anhydrous ether solvent. The second step is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol.

Signaling Pathway Diagram

Caption: General mechanism for the Grignard synthesis of an alcohol.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from 1-chloro-2-methylpropane (B167039) and butanal.[1]

Materials:

-

Magnesium turnings

-

Iodine crystal

-

1-chloro-2-methylpropane

-

Anhydrous diethyl ether

-

Butanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent:

-

Assemble a dry three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer. Ensure all glassware is flame-dried to remove any moisture.

-

Place magnesium turnings (1.0 eq) and a small crystal of iodine in the flask.

-

Add a portion of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-chloro-2-methylpropane (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[2]

-

Once initiated, add the remaining 1-chloro-2-methylpropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and gently reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

-

-

Reaction with Butanal:

-

Cool the Grignard solution in an ice bath.

-

Slowly add a solution of butanal (1.0 eq) in anhydrous diethyl ether from the dropping funnel to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. If a solid magnesium salt is present, it can be dissolved by adding dilute hydrochloric acid.[2]

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Quantitative Data

The following tables summarize the key physical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [3][4] |

| Molecular Weight | 130.23 g/mol | [3] |

| CAS Number | 18720-62-2 | [4] |

| Boiling Point | 155-161 °C | [5] |

| Refractive Index | 1.429 - 1.430 | [5] |

| Spectroscopic Data | Description |

| ¹H NMR | Predicted spectra are available. |

| ¹³C NMR | Predicted spectra are available. |

| IR Spectroscopy | Characteristic broad O-H stretch around 3300-3500 cm⁻¹, and C-H stretches below 3000 cm⁻¹.[3][4] |

| Mass Spectrometry | Key fragments (m/z) can be observed.[3] |

Safety Considerations

-

Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under anhydrous conditions and a nitrogen or argon atmosphere.[6]

-

Diethyl ether is highly flammable and should be handled with care in a well-ventilated fume hood.

-

The quenching of the reaction with an aqueous solution is highly exothermic and should be performed slowly and with cooling.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

References

An In-depth Technical Guide to 2-Methyl-3-heptanol (CAS: 18720-62-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological interactions of 2-Methyl-3-heptanol. The information is intended to support research and development activities in chemistry and the life sciences.

Core Physicochemical Properties

This compound is a branched-chain aliphatic alcohol. Its key physical and chemical properties are summarized in the tables below, compiled from various sources. This data is essential for its application in experimental settings and for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |

| Melting Point | -85 °C | [3][5][6][7][8] |

| Boiling Point | 167.2 °C at 760 mmHg | [4][5][7][9][10] |

| 170-172 °C | [3][6][8] | |

| Density | 0.823 g/cm³ | [3][5][6][8][10] |

| 0.819 g/cm³ | [7][9] | |

| Refractive Index | 1.4250 | [3][5][6][7][8] |

| 1.424 | [9] | |

| Flash Point | 64.2 °C | [4][5][7][9][10] |

| 57 °C | [3][6][8] | |

| Vapor Pressure | 0.567 mmHg at 25 °C | [5][7][9][10] |

| 0.600 mmHg at 25 °C (est.) | [4] | |

| Solubility in water | 2010 mg/L at 25 °C (exp.) | [4] |

| 1594 mg/L at 25 °C (est.) | [4] |

Computed and Chemical Properties

| Property | Value | Source(s) |

| pKa | 15.17 ± 0.20 (Predicted) | [3][6][7][8][11] |

| LogP (o/w) | 2.630 (est.) | [3][4][6] |

| 2.7 (XLogP3) | [7][12] | |

| 2.19350 | [7] | |

| Topological Polar Surface Area | 20.2 Ų | [11][12] |

| Rotatable Bond Count | 4 | [7][11][12] |

| Hydrogen Bond Donor Count | 1 | [7][12] |

| Hydrogen Bond Acceptor Count | 1 | [7][12] |

| Heavy Atom Count | 9 | [7][11][12] |

| Complexity | 59.6 | [7][11][12] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is through a Grignard reaction. The following protocol is a synthesis of information from available literature.

Materials:

-

Dry magnesium shavings

-

Anhydrous diethyl ether

-

Propanal

-

Methyl iodide (as initiator, if needed)

-

Iodine crystal (as initiator, if needed)

-

5% aqueous HCl or 6 M Sulfuric Acid

-

Water

-

Ice

Apparatus:

-

Dry 200-mL round-bottom flask with a reflux condenser

-

Calcium chloride drying tube

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

Procedure:

-

Preparation of the Grignard Reagent:

-

In a dry 200-mL round-bottom flask, combine 7.3 g (0.30 mole) of dry magnesium shavings and 100 mL of anhydrous diethyl ether.

-

Fit the flask with a reflux condenser topped with a calcium chloride drying tube.

-

Add 2.4 g (0.016 mole) of 2-bromopentane through the condenser to initiate the reaction.

-

If the reaction does not start within 5 minutes, add a few drops of methyl iodide and a crystal of iodine.

-

Once the reaction begins, add an additional 27.9 g (0.184 mole) of 2-bromopentane dropwise over 30 minutes.

-

After the addition is complete, stir the mixture for an additional 15 minutes.

-

-

Reaction with Propanal:

-

Slowly add 11.6 g (0.20 mole) of propanal to the Grignard reagent solution through the condenser.

-

Control the exothermic reaction by adjusting the rate of addition and using an ice-water bath if necessary.

-

After the addition is complete, stir the reaction mixture for another 15 minutes.

-

-

Work-Up and Isolation:

-

Slowly add 50 mL of water to the reaction mixture to protonate the magnesium salt of the alcohol.

-

Add sufficient 5% aqueous HCl or cold 6 M sulfuric acid to dissolve all inorganic salts.

-

The product, this compound, can then be isolated from the ether layer, typically through separation and subsequent distillation for purification.

-

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide signals corresponding to the different protons in the molecule, with chemical shifts and splitting patterns characteristic of its structure.

-

¹³C NMR will show distinct peaks for each of the eight carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will result in a fragmentation pattern that can be used to confirm the molecular weight and structure of the compound.

Biological Activity and Signaling

Currently, there is limited information in the public domain regarding specific signaling pathways directly modulated by this compound in mammalian systems. However, research in other areas provides some insight into its biological activity.

Pheromonal Activity in Insects

This compound has been identified as a component of the alarm pheromone in certain ant species. In the clonal raider ant, it, along with 4-methyl-3-heptanone, can elicit a "panic alarm" response, leading to rapid evacuation of the nest. While the precise signaling cascade within the ant's olfactory system is a subject of ongoing research, it is understood that this compound binds to specific olfactory receptors, triggering a neural response that results in the observed alarm behavior.

Potential Antimicrobial Effects

Some related short-chain alcohols have demonstrated antifungal properties. For instance, 2-heptanol (B47269) has been shown to inhibit the growth of Botrytis cinerea. While the specific mechanisms are not fully elucidated for this compound, it is plausible that it could share similar membrane-disrupting or metabolic-inhibiting properties against certain microbes. Further research is needed to explore this potential.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the Grignard synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. Solved Experiment 4: Grignard Addition 1. Introduction It | Chegg.com [chegg.com]

- 6. dasher.wustl.edu [dasher.wustl.edu]

- 7. homework.study.com [homework.study.com]

- 8. Buy 2,3-Dimethyl-3-heptanol | 19549-71-4 [smolecule.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of 2-Methyl-3-heptanol: A Technical Guide

Introduction

2-Methyl-3-heptanol (CAS No: 18720-62-2) is a secondary alcohol with the molecular formula C8H18O.[1][2] As a branched-chain alcohol, it finds applications in various chemical syntheses and as a flavoring or fragrance agent. The structural elucidation and purity assessment of this compound rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the key spectroscopic data for this compound, along with detailed experimental protocols relevant for researchers and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight unique carbon atoms in the structure. The chemical shifts are influenced by the local electronic environment of each carbon atom.

| Chemical Shift (ppm) | Assignment |

| 78.4 | C3 (CH-OH) |

| 34.1 | C2 (CH) |

| 33.7 | C4 (CH₂) |

| 28.5 | C5 (CH₂) |

| 23.0 | C6 (CH₂) |

| 19.1 | C1' (CH₃ on C2) |

| 17.3 | C1 (CH₃ on C2) |

| 14.3 | C7 (CH₃) |

| Note: Assignments are based on predictive models and published data for similar structures. The original source lists peaks at 14.28, 17.27, 19.07, 23.01, 28.45, 33.66, and 34.06 ppm without explicit assignment.[3] |

¹H NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 1H | H3 (CH-OH) |

| ~1.6 - 1.8 | m | 1H | H2 (CH) |

| ~1.2 - 1.5 | m | 6H | H4, H5, H6 (CH₂) |

| ~1.5 | s | 1H | OH |

| ~0.9 | t | 3H | H7 (CH₃) |

| ~0.8 - 0.9 | d | 6H | H1, H1' (CH₃) |

| Note: This is a predicted spectrum. The chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration, solvent, and temperature. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong, broad absorption for the hydroxyl group and absorptions corresponding to C-H and C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3360 | O-H stretch (alcohol) | Strong, Broad |

| 2958, 2930, 2872 | C-H stretch (alkane) | Strong |

| 1467 | C-H bend (alkane) | Medium |

| 1378 | C-H bend (alkane) | Medium |

| ~1115 | C-O stretch (secondary alcohol) | Strong |

| Note: Peak positions are approximate and can vary based on the sampling method (e.g., neat, solution). Data is interpreted from the NIST Chemistry WebBook spectrum.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by fragmentation pathways common to secondary alcohols, primarily α-cleavage and dehydration. The molecular ion peak (M⁺) at m/z 130 is expected to be of low abundance or absent.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 87 | 100 | [M - C₃H₇]⁺ (α-cleavage) |

| 73 | 45 | [M - C₄H₉]⁺ (α-cleavage) |

| 57 | 85 | [C₄H₉]⁺ |

| 45 | 60 | [CH₃CH=OH]⁺ |

| 43 | 55 | [C₃H₇]⁺ |

| Note: Data is interpreted from the NIST Chemistry WebBook mass spectrum.[5][6] Relative intensities are approximate. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation : A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition :

-

¹³C NMR : The spectrum is acquired on a 100 MHz (or higher) spectrometer. A proton-decoupled sequence is used to obtain single-line absorbances for each unique carbon. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

¹H NMR : The spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are used.

-

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

IR Spectroscopy

-

Sample Preparation : For a neat spectrum, a single drop of this compound is placed between two KBr or NaCl plates.[1] Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a drop of the liquid is placed directly onto the ATR crystal. For a solution spectrum, a ~5-10% solution is prepared in a suitable solvent like CCl₄.[4]

-

Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation : The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC is equipped with a suitable capillary column (e.g., DB-5ms).

-

Data Acquisition :

-

The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) is typically used, with an electron energy of 70 eV.

-

The mass analyzer scans a range of m/z values (e.g., 35-200 amu) to detect the molecular ion and fragment ions.

-

-

Data Processing : The resulting mass spectrum is plotted as relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Solved The product : this compound Reactants : | Chegg.com [chegg.com]

- 4. 3-Heptanol, 2-methyl- [webbook.nist.gov]

- 5. 3-Heptanol, 2-methyl- [webbook.nist.gov]

- 6. 3-Heptanol, 2-methyl- [webbook.nist.gov]

The Natural Occurrence of 2-Methyl-3-heptanol in Plants and Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-heptanol (CAS 18720-62-2) is a branched-chain aliphatic alcohol. While not a widely reported natural compound, its presence has been noted in the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants and foods. It details the known sources, available (though limited) data, and outlines relevant analytical methodologies and a putative biosynthetic pathway. This document is intended to serve as a resource for researchers in phytochemistry, food science, and drug discovery who may be interested in this and other related branched-chain volatile compounds.

Natural Occurrence

The known natural occurrence of this compound is currently limited. The primary reported source is the rhizome of Curcuma amada, commonly known as mango ginger.[1] Despite numerous studies on the volatile composition of Curcuma amada, this compound is not listed among the major constituents, suggesting it is likely a trace component. Further research is required to identify and quantify its presence in other plant species and food products.

Quantitative Data

To date, specific quantitative data for this compound in any plant or food matrix is not available in the reviewed scientific literature. The following table reflects this data gap.

| Plant/Food Source | Part Analyzed | Concentration | Reference |

| Curcuma amada (Mango Ginger) | Rhizome | Not Reported | [1] |

Experimental Protocols

Due to the lack of studies focusing specifically on this compound, a detailed, validated experimental protocol for its extraction and quantification from a natural matrix is not available. However, a general and robust methodology for the analysis of volatile compounds, including branched-chain alcohols from plant material, can be described. The following protocol is a representative example based on common techniques used for analyzing plant essential oils and volatiles.

Representative Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the extraction and analysis of volatile and semi-volatile compounds from a solid or liquid matrix.

1. Sample Preparation:

-

Fresh plant material (e.g., rhizome) is thoroughly washed, pat-dried, and finely ground or homogenized.

-

A known amount of the homogenized sample (e.g., 2-5 g) is placed into a headspace vial (e.g., 20 mL).

-

An internal standard (e.g., a non-native, structurally similar compound at a known concentration) may be added for quantitative analysis.

2. HS-SPME Procedure:

-

The vial is sealed with a PTFE-faced silicone septum.

-

The sample is equilibrated at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

3. GC-MS Analysis:

-

Injector: The SPME fiber is desorbed in the heated injector of the gas chromatograph (e.g., 250°C) in splitless mode.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program might be:

-

Initial temperature of 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 4°C/minute.

-

Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Source and Transfer Line Temperatures: 230°C and 280°C, respectively.

-

4. Compound Identification and Quantification:

-

Identification: The mass spectrum of the unknown compound is compared with reference spectra in a mass spectral library (e.g., NIST, Wiley). The retention index (calculated using a series of n-alkanes) is also compared with literature values for confirmation.

-

Quantification: The peak area of the identified compound is compared to the peak area of the internal standard or an external calibration curve prepared with a pure standard of this compound.

Biosynthesis

The specific biosynthetic pathway for this compound in plants has not been elucidated. However, based on the known biosynthesis of other branched-chain alcohols, a putative pathway can be proposed.[2] Branched-chain alcohols are typically derived from the catabolism of branched-chain amino acids, in this case, isoleucine.[3][4]

The proposed pathway involves the following key steps:

-

Transamination: Isoleucine is converted to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, by a branched-chain amino acid aminotransferase.

-

Chain Elongation: The α-keto acid undergoes a chain elongation step, possibly analogous to the Ehrlich pathway, but with an additional C2 unit extension. This is a speculative step and the enzymatic machinery is unknown.

-

Decarboxylation: The resulting elongated α-keto acid is decarboxylated by a decarboxylase to form an aldehyde.

-

Reduction: The aldehyde is subsequently reduced to this compound by an alcohol dehydrogenase.

Conclusion and Future Outlook

The natural occurrence of this compound has been reported in Curcuma amada, although it is likely a minor volatile constituent. Significant gaps in the knowledge exist, particularly concerning its quantitative distribution in the plant kingdom and its specific biosynthetic pathway. The provided analytical protocol offers a robust starting point for researchers aiming to detect and quantify this compound in various plant and food matrices. Future research should focus on screening a wider range of botanicals for the presence of this compound, quantifying its concentration, and elucidating the specific enzymes and genes involved in its biosynthesis. Such studies would enhance our understanding of plant secondary metabolism and could reveal novel applications for this and other branched-chain alcohols in the flavor, fragrance, and pharmaceutical industries.

References

- 1. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Eliminating the isoleucine biosynthetic pathway to reduce competitive carbon outflow during isobutanol production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stereochemical Landscape: A Technical Guide to the Biological Activity of Methyl-Heptanol Enantiomers

An Important Note on the Subject Compound: Initial research for this technical guide sought to investigate the biological activity of the enantiomers of 2-Methyl-3-heptanol . However, a comprehensive review of the available scientific literature revealed a significant lack of specific data regarding the differential biological activities of its stereoisomers. In contrast, the closely related compound, 4-Methyl-3-heptanol , is the subject of extensive research, particularly in the field of chemical ecology. Therefore, this guide will focus on the well-documented biological activities of 4-Methyl-3-heptanol enantiomers as a detailed and illustrative case study. This will serve to highlight the critical role of stereochemistry in determining the biological function of this class of molecules.

Introduction

Chirality, the property of a molecule that makes it non-superimposable on its mirror image, is a fundamental concept in pharmacology and chemical biology. Enantiomers, the pair of mirror-image stereoisomers, can exhibit profoundly different biological activities, from therapeutic effects to toxicity.[1][2][3] This guide delves into the stereospecific biological activities of 4-Methyl-3-heptanol enantiomers, which are crucial semiochemicals in the communication systems of various insect species. Understanding the distinct roles of each stereoisomer is paramount for researchers in drug development, pest management, and chemical ecology.

Quantitative Data on the Biological Activity of 4-Methyl-3-heptanol Enantiomers

The biological activity of 4-Methyl-3-heptanol enantiomers is most prominently documented in their role as insect pheromones. The response of different insect species to specific stereoisomers is highly variable, demonstrating the remarkable specificity of olfactory receptors. The following table summarizes key quantitative findings from field and laboratory bioassays.

| Stereoisomer | Target Organism | Biological Activity | Quantitative Data/Observations |

| (3S,4S)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | Aggregation Pheromone | Attracts beetles, particularly in combination with the synergist (3S,4S)-4-methyl-3-hexanol.[4][5] |

| (3R,4S)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | Inhibitor | Inhibits the aggregation response to the (3S,4S) enantiomer.[4][5] |

| (3R,4R)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | Inhibitor | Inhibits the aggregation response to the (3S,4S) enantiomer.[4][5] |

| (3S,4R)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | Not specified | No specific attractive or inhibitory activity reported in the provided results. |

| Racemic Mixture | Scolytus amygdali (Almond bark beetle) | Reduced Attraction | A mixture of all four isomers attracted fewer beetles than the pure (3S,4S)-isomer, suggesting inhibition by other isomers.[6] |

Experimental Protocols

The determination of the biological activity of 4-Methyl-3-heptanol enantiomers relies on a combination of stereoselective synthesis and carefully designed bioassays.

Enantioselective Synthesis of 4-Methyl-3-heptanol Stereoisomers

The preparation of enantiomerically pure stereoisomers is a critical prerequisite for evaluating their individual biological activities. A common and effective method involves the use of chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).

Protocol: Synthesis via SAMP/RAMP Hydrazone Method [7]

-

Hydrazone Formation: React 3-pentanone (B124093) with SAMP or RAMP to form the corresponding chiral hydrazone. The reaction is typically carried out by heating the reactants under an inert atmosphere (e.g., argon).

-

Deprotonation: The hydrazone is then deprotonated at the α-position using a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like diethyl ether at a low temperature (e.g., 0°C).

-

Alkylation: The resulting azaenolate is alkylated by reacting it with an appropriate electrophile, such as 1-bromobutane. This step introduces the butyl group at the desired position.

-

Hydrolysis/Ozonolysis: The alkylated hydrazone is then cleaved to yield the chiral ketone, (S)- or (R)-4-methyl-3-heptanone. This can be achieved through ozonolysis followed by a reductive workup.

-

Reduction to Alcohol: Finally, the chiral ketone is reduced to the corresponding alcohol, 4-methyl-3-heptanol, using a reducing agent such as lithium aluminum hydride (LiAlH4). This reduction can produce a mixture of diastereomers (e.g., (3S,4S) and (3R,4S) from the (S)-ketone), which can then be separated chromatographically.

Field Bioassay for Aggregation Pheromone Activity

Field bioassays are essential for evaluating the behavioral responses of insects to pheromone candidates under natural conditions.

Protocol: Trap-Based Field Bioassay [5]

-

Trap Preparation: Use appropriate insect traps (e.g., funnel traps) equipped with a collection vessel.

-

Lure Preparation: The different stereoisomers of 4-methyl-3-heptanol, both individually and in various combinations and concentrations, are loaded into controlled-release dispensers. A solvent blank is used as a negative control. The synergist, (3S,4S)-4-methyl-3-hexanol, is often included in test lures for Scolytus species.

-

Trap Deployment: Deploy the traps in a randomized block design within the target insect's natural habitat (e.g., an almond orchard for S. amygdali). Traps should be spaced sufficiently far apart to avoid interference.

-

Data Collection: At regular intervals (e.g., weekly), the number of captured target insects in each trap is counted.

-

Statistical Analysis: The collected data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences in attraction between the different treatments.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of experiments and the proposed mechanism of pheromone perception.

Caption: Experimental workflow for the synthesis and biological evaluation of 4-Methyl-3-heptanol enantiomers.

Caption: Proposed signaling pathway for the differential perception of 4-Methyl-3-heptanol enantiomers.

Conclusion

The case of 4-Methyl-3-heptanol provides a compelling example of the profound impact of stereochemistry on biological activity. The ability of insects to distinguish between subtle differences in the three-dimensional structure of these enantiomers underscores the high degree of specificity in chemoreception. For researchers in drug development, this serves as a critical reminder that the synthesis and evaluation of single enantiomers are often necessary to fully understand the pharmacological profile of a chiral molecule. Future research may yet uncover the biological activities of this compound enantiomers, and the principles outlined in this guide will undoubtedly be applicable to their study.

References

- 1. mdpi.com [mdpi.com]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Role of 2-Methyl-3-heptanol as an Insect Pheromone: A Technical Guide

For Correspondence: [AI Assistant's Contact Information]

Abstract

2-Methyl-3-heptanol is a semiochemical that plays a crucial role in the chemical communication of various insect species, most notably as an aggregation pheromone in several species of bark beetles belonging to the genus Scolytus. The stereochemistry of this chiral alcohol is paramount to its biological activity, with different stereoisomers eliciting attraction, inhibition, or no response, thereby mediating species-specific aggregation and reproductive behaviors. This technical guide provides an in-depth overview of the role of this compound as an insect pheromone, with a focus on its function in bark beetles. It details the quantitative behavioral responses to its various stereoisomers, outlines experimental protocols for its study, and explores the current understanding of its biosynthesis and the signal transduction pathways it activates upon reception. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Introduction

Chemical communication is a fundamental aspect of insect life, governing behaviors such as mating, aggregation, foraging, and defense. Pheromones, chemical signals that mediate intraspecific communication, are of particular interest due to their high specificity and potency. This compound, a branched-chain alcohol, has been identified as a key component of the pheromone systems of several insect species. Its primary and most studied role is as an aggregation pheromone for bark beetles of the genus Scolytus, which are significant pests of hardwood and fruit trees.

The biological activity of this compound is intrinsically linked to its stereochemistry. With two chiral centers, it exists as four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The response of a particular insect species is often highly specific to one or a particular blend of these stereoisomers, while other isomers can be inactive or even inhibitory. This stereospecificity is a critical factor in maintaining reproductive isolation and mediating niche partitioning among closely related species.

This guide will synthesize the current knowledge on this compound as an insect pheromone, with a focus on its role in the almond bark beetle, Scolytus amygdali, and other Scolytus species.

Quantitative Data on Behavioral Responses

The behavioral response of insects to this compound is highly dependent on the stereoisomer. Field trapping experiments have been instrumental in quantifying these responses. The following table summarizes the data from a study on the almond bark beetle, Scolytus amygdali.

| Bait Composition | Mean No. of S. amygdali Trapped (± SE) | Behavioral Effect |

| (3S,4S)-4-methyl-3-heptanol + Synergist | 135.5 ± 23.5 a | Attraction |

| (3R,4R)-4-methyl-3-heptanol + Synergist | 12.0 ± 3.1 b | No significant attraction |

| (3S,4R)-4-methyl-3-heptanol + Synergist | 15.8 ± 4.2 b | No significant attraction |

| (3R,4S)-4-methyl-3-heptanol + Synergist | 10.5 ± 2.5 b | No significant attraction |

| (3S,4S)-4-methyl-3-heptanol + Synergist* + (3R,4R)-isomer | 45.3 ± 9.8 c | Inhibition |

| (3S,4S)-4-methyl-3-heptanol + Synergist* + (3S,4R)-isomer | 120.5 ± 20.1 a | No significant inhibition |

| (3S,4S)-4-methyl-3-heptanol + Synergist* + (3R,4S)-isomer | 55.8 ± 10.5 c | Inhibition |

| Hexane (Control) | 8.3 ± 2.1 b | No attraction |

* Synergist: (3S,4S)-4-methyl-3-hexanol. Data adapted from Zada, A., et al. (2004). Journal of Chemical Ecology, 30(3), 631-641.[1][2][3] Means in the same column followed by the same letter are not significantly different (P < 0.05).

Experimental Protocols

Chemical Synthesis of this compound Stereoisomers

The stereospecific synthesis of the four isomers of this compound is crucial for studying their biological activity. A common approach involves the following key steps:[1][2][3]

-

Preparation of Chiral Ketones: Synthesis of the chiral precursors, (R)- and (S)-4-methyl-3-heptanone, using SAMP/RAMP hydrazone chemistry.

-

Reduction to Alcohols: Reduction of the chiral ketones to their corresponding alcohols. This step typically yields a diastereomeric mixture.

-

Stereospecific Transesterification: Separation of the diastereomers via enzyme-catalyzed transesterification with vinyl acetate (B1210297) using a lipase (B570770) (e.g., lipase AK). This allows for the isolation of the individual stereoisomers.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. A general protocol for Scolytus beetles is as follows:

-

Antenna Preparation: An adult beetle is immobilized, and one of its antennae is excised at the base. The antenna is then mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of the test compound (a stereoisomer of this compound) is injected into the airstream.

-

Data Recording: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon stimulation is measured as the EAG response.

-

Controls: A solvent blank (e.g., hexane) and a standard reference compound are used as controls.

Field Trapping Bioassay

Field trapping experiments are essential for evaluating the behavioral response of insects to pheromones under natural conditions.

-

Trap Type: Multiple-funnel traps are commonly used for bark beetles.

-

Lure Preparation: The different stereoisomers of this compound, alone or in combination with other synergists or inhibitors, are released from a controlled-release dispenser (e.g., a polyethylene (B3416737) pouch or a sealed capillary tube).

-

Experimental Design: A randomized complete block design is often employed to minimize the effects of habitat variation. Traps are placed at a sufficient distance from each other (e.g., >20 meters) to avoid interference.

-

Data Collection and Analysis: Traps are checked periodically, and the number of captured target insects is recorded. The data are then analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences in attraction between the different baits. To avoid contamination, traps and their components should be thoroughly cleaned or replaced between different treatments.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in insects has not been fully elucidated. However, based on the biosynthesis of other branched-chain insect pheromones, a pathway derived from fatty acid metabolism is hypothesized.[4] Coleopteran pheromones, in particular, are often synthesized through modifications of fatty acid or isoprenoid pathways.[1]

The proposed pathway likely involves the following key stages:

-

Initiation: The biosynthesis is thought to start with a primer derived from the catabolism of branched-chain amino acids like valine or isoleucine, which would provide the initial methyl branch.

-

Elongation: The carbon chain is then elongated through the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA.

-

Reduction: The resulting branched-chain fatty acyl-CoA is then reduced to the corresponding alcohol, this compound.

Further research, including isotopic labeling studies and identification of the specific enzymes involved, is needed to confirm this proposed pathway.

Signal Transduction Pathway

The perception of this compound by the insect's olfactory system initiates a signal transduction cascade that ultimately leads to a behavioral response. While the specific receptors for this compound in Scolytus have not been identified, a general model for insect pheromone perception can be described.

-

Pheromone Binding: Volatile pheromone molecules enter the sensilla on the insect's antenna and are bound by Odorant Binding Proteins (OBPs). OBPs are thought to solubilize the hydrophobic pheromone molecules and transport them to the olfactory receptors.

-

Receptor Activation: The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are typically ligand-gated ion channels that form a complex with a highly conserved co-receptor (Orco).

-

Signal Transduction: The binding of the pheromone to the OR is believed to cause a conformational change, leading to the opening of the ion channel and an influx of cations. This depolarizes the neuron's membrane, generating an electrical signal. In some cases, G-protein coupled receptors (GPCRs) and second messenger systems, such as the adenylyl cyclase/cAMP or the phospholipase C/IP3/DAG pathways, may also be involved in modulating the signal.[2][3][5]

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.

Pheromone Signal Transduction Workflow

Caption: Generalized workflow of insect pheromone signal transduction.

Conclusion

This compound is a well-established and critical component of the chemical communication system of several bark beetle species, primarily acting as an aggregation pheromone. The stereospecificity of this molecule is a key determinant of its biological function, highlighting the fine-tuned nature of insect chemoreception. While significant progress has been made in understanding the behavioral responses to its different stereoisomers and in developing methods for its synthesis and bioassay, further research is required to fully elucidate the biosynthetic pathways and the specific molecular machinery of its perception. A deeper understanding of these aspects will not only advance our knowledge of insect chemical ecology but also pave the way for the development of more effective and environmentally benign pest management strategies targeting destructive bark beetle populations.

References

- 1. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Function of G-Protein-Coupled Receptor-Regulatory Cascade in Southern House Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-heptanol, a secondary alcohol with the chemical formula C₈H₁₈O, possesses two chiral centers, giving rise to four distinct stereoisomers.[1] While this compound is less studied than its structural isomer, 4-methyl-3-heptanol (B77350) (a known insect pheromone), understanding the unique properties and synthesis of its stereoisomers is crucial for applications in stereoselective synthesis, chemical biology, and drug discovery. This guide provides a comprehensive overview of the stereochemistry of this compound, outlines general methodologies for its synthesis and stereoisomeric separation, and discusses the anticipated differences in the chemical and physical properties of its enantiomeric and diastereomeric pairs. Due to a scarcity of published data specific to the individual stereoisomers of this compound, this document leverages established principles of stereochemistry and analytical separation, drawing parallels with closely related and more thoroughly researched chiral alcohols.

Introduction to the Stereochemistry of this compound

This compound has two stereogenic centers at carbons 2 and 3. This results in the existence of four possible stereoisomers: two pairs of enantiomers. The two diastereomeric pairs are the syn (or erythro) and anti (or threo) isomers.

-

Enantiomeric Pairs:

-

(2R,3R)-2-methyl-3-heptanol and (2S,3S)-2-methyl-3-heptanol (anti)

-

(2R,3S)-2-methyl-3-heptanol and (2S,3R)-2-methyl-3-heptanol (syn)

-

-

Diastereomeric Pairs:

-

(2R,3R) and (2R,3S)

-

(2R,3R) and (2S,3R)

-

(2S,3S) and (2R,3S)

-

(2S,3S) and (2S,3R)

-

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, but they rotate plane-polarized light in equal and opposite directions.[2] Diastereomers, on the other hand, have distinct physical properties and can be separated by conventional chromatographic techniques.

The relationships between these stereoisomers can be visualized as follows:

References

Thermodynamic properties and phase change data for 2-Methyl-3-heptanol

An In-depth Technical Guide to the Thermodynamic Properties and Phase Change Data of 2-Methyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic and phase change properties of this compound (CAS No: 18720-62-2). The information is compiled from various scientific databases and is intended to support research, development, and drug discovery activities where this compound may be used as a solvent, intermediate, or reference substance.

Physicochemical and Thermodynamic Properties

The following tables summarize the key quantitative data for this compound. These values have been aggregated from multiple sources to provide a comparative overview.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [3][4] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [5] |

| Density | 0.819 - 0.823 g/cm³ | [1][2][3][6] |

| Refractive Index | 1.424 - 1.425 | [1][2][3][6] |

| logP (o/w) | 2.19 - 2.63 (est.) | [1][3][5] |

| Water Solubility | 2010 mg/L @ 25 °C (exp.) | [5] |

Table 2: Phase Change and Thermodynamic Data for this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 167.2 - 172 °C | @ 760 mmHg | [1][2][3][5][6] |

| Melting Point | -85 °C | [1][3][4] | |

| Flash Point | 57 - 64.2 °C | TCC | [1][2][3][5][6] |

| Vapor Pressure | 0.567 - 0.600 mmHg | @ 25 °C (est.) | [1][2][3][5] |

| pKa | 15.17 ± 0.20 | Predicted | [3][6] |

Experimental Protocols

Detailed experimental protocols for the determination of thermodynamic properties for this compound are not extensively published. However, standard methods for aliphatic alcohols are applicable. The following sections describe generalized experimental methodologies for determining key parameters.

Determination of Boiling Point

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (760 mmHg). A common laboratory method for its determination is distillation.

Experimental Workflow: Boiling Point Determination by Distillation

References

Navigating the Solubility Landscape of 2-Methyl-3-heptanol in Common Organic Solvents

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-3-heptanol, a C8 branched-chain secondary alcohol, in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize this compound in their work.

Core Tenets of this compound Solubility

This compound (C₈H₁₈O), by virtue of its molecular structure, exhibits a dual nature in its solubility profile. The presence of a hydroxyl (-OH) group imparts a degree of polarity, allowing for hydrogen bonding interactions. Conversely, the eight-carbon aliphatic chain contributes significant nonpolar character. This balance dictates its solubility in various organic media.

Generally, alcohols with longer carbon chains, such as this compound, demonstrate reduced solubility in highly polar solvents like water, but maintain good solubility in less polar organic solvents. The principle of "like dissolves like" is the primary determinant of its miscibility.

Quantitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL) for this compound is not extensively documented in publicly available literature, the solubility of its isomers and other C8 alcohols, such as 1-octanol, provides a strong basis for assessing its behavior. Based on the known properties of similar compounds, this compound is expected to be miscible or highly soluble in a wide array of common organic solvents.

The following table summarizes the expected solubility of this compound. This information is extrapolated from data on structurally similar C8 alcohols.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Alcohols | |||

| Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[1] |

| Ketones | |||

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Ethers | |||

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible[1] |

| Halogenated Solvents | |||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

| Aromatic Hydrocarbons | |||

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Aliphatic Hydrocarbons | |||

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific organic solvent, the following general experimental protocol can be employed. This method is based on visual determination of miscibility or saturation.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated pipettes or burettes

-

Glass test tubes or vials with stoppers

-

Vortex mixer

-

Constant temperature bath (optional, for temperature-dependent studies)

Procedure:

-

Preparation : Ensure all glassware is clean and dry to prevent contamination.

-

Initial Miscibility Test :

-

To a clean test tube, add 2 mL of the selected organic solvent.

-

Incrementally add this compound in 0.5 mL portions.

-

After each addition, stopper the test tube and vortex for 30 seconds.

-

Visually inspect the mixture for any signs of immiscibility, such as the formation of layers or cloudiness.

-

If the solution remains clear and homogenous after the addition of a significant volume of this compound (e.g., reaching a 1:1 ratio with the solvent), the two are considered miscible.

-

-

Determination of Saturation Point (for partial solubility) :

-

If immiscibility is observed, a more precise determination of the saturation point can be made.

-

Prepare a series of test tubes with a fixed volume of the organic solvent (e.g., 5 mL).

-

Add progressively larger, precisely measured volumes of this compound to each tube.

-

Stopper and vortex each tube until equilibrium is reached (this may take several minutes).

-

Identify the lowest concentration at which a separate phase (undissolved this compound) is observed. The solubility can then be reported as the maximum amount of this compound that can be dissolved in a given volume of the solvent at that temperature.

-

Logical Workflow for Solubility Assessment

The process of determining the solubility of this compound in an organic solvent can be visualized as a logical workflow.

Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in common organic solvents. For applications requiring precise solubility data, it is recommended to perform experimental determinations as outlined. The provided workflow and protocol offer a systematic approach to this process.

References

Unveiling the Sensory Profile of 2-Methyl-3-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-heptanol, a secondary branched-chain alcohol, possesses distinct olfactory properties that are of interest in the fields of flavor and fragrance chemistry, as well as in the study of sensory science and receptor interactions. Understanding its odor profile and threshold is crucial for its potential applications and for investigating structure-activity relationships in olfaction. This technical guide provides a comprehensive overview of the known olfactory properties, odor threshold data of structurally related compounds, and detailed experimental methodologies for sensory analysis.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its sensory characteristics. These properties influence its volatility, solubility, and interaction with olfactory receptors.

| Property | Value | Source |

| Chemical Formula | C8H18O | --INVALID-LINK-- |

| CAS Number | 18720-62-2 | --INVALID-LINK-- |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 167.2 °C @ 760 mmHg | --INVALID-LINK-- |

| Flash Point | 64.2 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.567 mmHg @ 25°C | --INVALID-LINK-- |

| Solubility in Water | 2010 mg/L @ 25 °C (experimental) | --INVALID-LINK-- |

Olfactory Properties of this compound

Direct sensory data for this compound is limited in publicly available literature. It is generally described as having a "strong odor"[1]. To provide a more detailed understanding, a comparative analysis with structurally similar C8 alcohols is presented.

Odor Profile

While a specific odor descriptor for this compound is not well-documented, the odor profiles of other C8 alcohols suggest it is likely to have fatty, and potentially fruity or green nuances. The branched-chain structure may also impart a more complex or camphoraceous note compared to its linear isomers.

Odor Threshold

Quantitative odor threshold data for this compound in air or water has not been identified in the surveyed literature. However, data for related C8 alcohols can provide an approximate range and context for its likely potency.

| Compound | Type | Odor Threshold in Water (ppb) | Odor Descriptors |

| 1-Octanol | Primary, linear | 0.3 - 2.6 | Waxy, fatty, citrus, rose |

| 2-Octanol | Secondary, linear | 1.1 | Earthy, mushroom, oily, citrus |

| 2-Ethyl-1-hexanol | Primary, branched | 400 | Mild, sweet, floral, slightly oily |

Note: The odor threshold is the lowest concentration of a compound that is detectable by the human sense of smell.

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds is a critical aspect of sensory science, requiring standardized methodologies to ensure accuracy and reproducibility. The following protocol outlines a common approach for determining the detection threshold of a substance in water, based on the ascending concentration series method.

Protocol: Odor Detection Threshold in Water by Ascending Concentration Series

1. Panelist Selection and Training:

-

Select a panel of at least 8-10 individuals.

-

Screen panelists for olfactory acuity and absence of specific anosmias.

-

Train panelists to recognize and consistently identify the target odorant.

2. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if not readily water-soluble.

-

Create a series of dilutions in odor-free water, typically in a geometric progression (e.g., factor of 2 or 3). The concentration range should span from sub-threshold to clearly detectable levels.

-

Prepare blank samples using only the odor-free water.

3. Test Procedure (Triangle Test):

-

Present panelists with a set of three samples (a triangle), where two are identical (either both blanks or both with the odorant at a specific concentration) and one is different.

-

The order of presentation of the triangles should be from the lowest to the highest concentration.

-

Instruct panelists to identify the "odd" sample in each triangle.

-

A forced-choice procedure is used, meaning panelists must make a selection even if they are uncertain.

4. Data Analysis:

-

Record the concentration at which each panelist correctly identifies the odd sample for the first time and continues to do so at higher concentrations.

-

The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified.

-

The group odor threshold is calculated as the geometric mean of the individual thresholds.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific receptor(s) for this compound have not been identified, the general signaling cascade is well-established.

Upon binding of an odorant molecule to its specific OR, a conformational change is induced in the receptor. This activates the associated G-protein (typically Gαolf), leading to the dissociation of its subunits. The activated Gαolf subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing and perception of the odor.

Conclusion

While this compound is a compound of interest for its olfactory properties, there is a notable lack of specific sensory data in the current scientific literature. Its "strong odor" suggests a low odor threshold, a characteristic that warrants further investigation through standardized sensory analysis. The provided experimental protocol offers a framework for such studies. Furthermore, elucidating the specific olfactory receptors that bind to this compound would provide valuable insights into the molecular basis of its odor perception and contribute to a deeper understanding of structure-odor relationships. The information compiled in this guide serves as a foundational resource for researchers and professionals seeking to explore the sensory world of this and other related branched-chain alcohols.

References

Methodological & Application

Application Notes and Protocols: Grignard Synthesis of 2-Methyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the secondary alcohol 2-Methyl-3-heptanol via a Grignard reaction. The synthesis involves the nucleophilic addition of a butylmagnesium bromide Grignard reagent to the aldehyde 2-methylpropanal. This method is a robust and fundamental approach for the formation of carbon-carbon bonds and is widely applicable in organic synthesis for the preparation of secondary alcohols. This protocol outlines the preparation of the Grignard reagent, its reaction with the aldehyde, and the subsequent work-up and purification of the final product.

Introduction

The Grignard reaction is a cornerstone of organic chemistry, providing a powerful tool for the formation of carbon-carbon bonds. Discovered by Victor Grignard, this organometallic reaction utilizes a Grignard reagent (an organomagnesium halide), which acts as a potent nucleophile. The reaction of a Grignard reagent with an aldehyde provides a versatile route to secondary alcohols. In this application note, we detail the synthesis of this compound from 2-methylpropanal and butylmagnesium bromide.

Reaction Scheme

Step 1: Formation of the Grignard Reagent

1-Bromobutane (B133212) reacts with magnesium metal in anhydrous diethyl ether to form butylmagnesium bromide.

CH₃CH₂CH₂CH₂Br + Mg --(anhydrous ether)--> CH₃CH₂CH₂CH₂MgBr

Step 2: Reaction with Aldehyde and Work-up

The Grignard reagent reacts with 2-methylpropanal, followed by an acidic workup to yield this compound.

CH₃CH₂CH₂CH₂MgBr + (CH₃)₂CHCHO --(1. Diethyl Ether; 2. H₃O⁺)--> CH₃CH₂CH₂CH₂CH(OH)CH(CH₃)₂

Data Presentation

| Parameter | Value | Reference |

| Product Name | This compound | |

| CAS Number | 18720-62-2 | [1][2][3] |

| Molecular Formula | C₈H₁₈O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 160-161 °C (for the similar 4-methyl-3-heptanol) | [4] |

| Infrared (IR) Spectrum (CCl₄ Solution) | Broad O-H stretch (~3300-3500 cm⁻¹), C-H stretch (~2850-3000 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹) | [3][5] |

| ¹³C NMR (CDCl₃) | Eight distinct peaks are expected due to the eight non-equivalent carbon atoms. | [5][6] |

| Theoretical Yield | Dependent on starting material quantities. | |

| Expected Yield | Typically in the range of 30-60% for analogous Grignard syntheses.[4] |

Experimental Protocols

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Anhydrous diethyl ether

-

Magnesium turnings

-

Iodine crystal (optional, as initiator)

-

1-Bromobutane

-

2-Methylpropanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or argon gas supply for inert atmosphere

Safety Precautions:

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be carried out under a dry, inert atmosphere (nitrogen or argon).

-